molecular formula C15H14O3 B8396174 Benzyl 4-hydroxy-2-methylbenzoate

Benzyl 4-hydroxy-2-methylbenzoate

Cat. No.: B8396174
M. Wt: 242.27 g/mol
InChI Key: XLVFAKYWMJJUNE-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-2-methylbenzoate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl 4-hydroxy-2-methylbenzoate

InChI

InChI=1S/C15H14O3/c1-11-9-13(16)7-8-14(11)15(17)18-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3

InChI Key

XLVFAKYWMJJUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.5 gm (63 mmol) of material prepared as described in Step A above was dissolved in DMF (100 ml) and benzyl bromide (8.4 ml, 69.3 mmol) was added followed by powdered K2CO3 (13 gm, 94 mmol). This mixture was stirred at 60° C. for 2 hr and then was cooled, diluted with Et2O and poured onto ice chilled aq. HCl. The layers were separated and the aqueous layer was extracted twice more with Et2O. The pooled organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to dryness. This crude product was purified by flash chromatography (silica gel, using 10%-30% EtOAc in hexane as eluant) to give the title compound as an oil which upon trituration with hexane and cooling gave 8.5 gm of a white solid.
[Compound]
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9.5 g
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8.4 mL
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13 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 4-hydroxy-2-methylbenzoic acid (550 mg, 3.60 mmol), benzyl chloride (458 mg, 3.60 mmol) and N,N-diisopropylethylamine (465 mg, 3.6 mmol) was stirred at 70° C. for 22 h. A solution of saturated sodium bicarbonate was added and the mixture was extracted with ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography (SiO2, hexanes/ethyl acetate) to afford phenylmethyl 4-hydroxy-2-methylbenzoate (687 mg, 79%). 1H NMR (400 MHz, DMSO): 10.21-10.18 (br. s, 1H), 7.84-7.77 (d, 1H), 7.48-7.31 (m, 5H), 6.71-6.64 (br. s, 2H), 5.26 (s, 2H), 2.47 (s, 3H). MS (EI) for C15H14O3: 243 (MH+).
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550 mg
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458 mg
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465 mg
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Synthesis routes and methods IV

Procedure details

A solution of 4-hydroxy-2-methylbenzoic acid (300 mg) in dimethylformamide (3 ml) was added with potassium hydrogencarbonate (236.9 mg), the mixture was stirred for 10 minutes, and then added with benzyl bromide (0.35 ml), and the mixture was stirred at 40° C. for 2 hours. The mixture was added with distilled water, the mixture was extracted with ethyl acetate, and the organic layer was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane to hexane ethyl acetate=50:1 to 20:1 to 2:1) to obtain the title compound (351.8 mg).
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300 mg
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236.9 mg
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3 mL
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0.35 mL
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